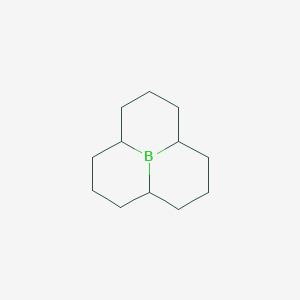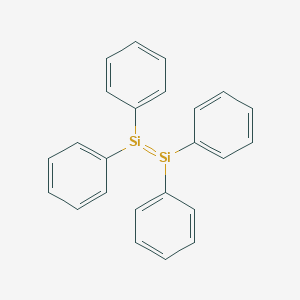
1,1,2,2-四苯基二硅烷
描述
1,1,2,2-Tetraphenyldisilane is a compound that has been studied for its unique molecular structure and reactivity. It is a disilane derivative where both silicon atoms are bonded to two phenyl groups. The compound has been of interest due to its potential as a radical reagent and its unusual conformational preferences compared to other disilanes .
Synthesis Analysis
The synthesis of 1,1,2,2-tetraphenyldisilane and related compounds often involves reactions between organolithium or organomagnesium compounds with dichlorodisilanes. For example, the synthesis of 1,2-(1',1',2',2'-tetramethyldisilane-1',2')carborane was achieved by reacting 1,2-dilithiocarborane with dichlorotetramethyldisilane . These methods highlight the versatility of disilanes in forming various organosilicon compounds.
Molecular Structure Analysis
The molecular structure of disilanes can vary significantly depending on the substituents attached to the silicon atoms. For instance, 1,1,2,2-tetra-tert-butyldisilane exhibits an almost anticlinal gas-phase structure, which is a result of steric hindrance from the bulky tert-butyl groups . Similarly, 1,1,2,2-tetraphenyldisilane has been analyzed for its conformational preferences, showing a tendency for the anti conformation, which contrasts with the gauche preference of tetraalkyldisilanes .
Chemical Reactions Analysis
1,1,2,2-Tetraphenyldisilane has been investigated as a radical reagent in various reactions, including the reduction of alkyl bromides, addition to olefins, and alkylation onto heteroaromatic bases . The reactivity of disilanes can also be influenced by their structure; for example, 1,2-(1',1',2',2'-tetramethyldisilane-1',2')carborane reacts with ethanol leading to cleavage of a Si-C bond rather than a Si-Si bond .
Physical and Chemical Properties Analysis
Disilanes exhibit a range of physical and chemical properties based on their molecular structure. The presence of different substituents can lead to variations in reactivity, solubility, and phase behavior. For example, 1,2-dihydroxy-tetramethyldisilane is water-soluble and has a high tendency to condense, forming a two-dimensional network through hydrogen bonding . The conformational changes between different phases can also be quite unusual, as seen in 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane, which exhibits different conformers in the solid, liquid, and gas phases .
科学研究应用
自由基试剂应用
1,1,2,2-四苯基二硅烷因其作为自由基试剂的反应性而受到研究。山崎等人 (1998) 和山崎等人 (1999) 的研究重点介绍了其在乙醇中用于还原烷基溴化物、加成到烯烃上的应用,以及烷基溴化物对杂芳基碱进行烷基化的应用。这些研究强调了该化合物在各种类型的自由基反应中从中等反应性到良好反应性的应用,使其成为化学合成中一种有用的有机二硅烷 (山崎等人,1998); (山崎等人,1999).
晶体结构和合成
Tacke 等人 (2002) 对从 1,2-双(二乙氨基)-1,1,2,2-四苯基二硅烷开始的 1,1,2,2-四苯基二硅烷-1,2-二醇的改进合成进行了研究。这项研究深入了解了该化合物的结构和制备方法,这对于理解其在各种化学过程中的应用至关重要 (Tacke 等人,2002).
构象分析
Baxter 等人 (1980) 对 1,1,2,2-四苯基二硅烷进行了经验力场计算和 X 射线衍射研究。这种构象分析提供了该化合物静态立体化学的宝贵信息,这对于理解其在化学反应中的行为至关重要 (Baxter 等人,1980).
联芳基的制备
Ryokawa 和 Togo (2001) 的一项研究探讨了 1,1,2,2-四苯基二硅烷在通过 N-(2-溴芳基)芳磺酰胺的分子内自由基 ipso-取代制备联芳基中的用途。这项研究证明了该化合物在合成联芳基产物中的有效性和优势,突出了其在有机合成中的实用性 (Ryokawa 和 Togo,2001).
作用机制
Target of Action
1,1,2,2-Tetraphenyldisilane is a chemical compound with the molecular formula C24H22Si2
Action Environment
The action, efficacy, and stability of 1,1,2,2-Tetraphenyldisilane can be influenced by various environmental factors. For example, the presence of water can lead to the hydrolysis of this compound, while the presence of certain catalysts can promote its reaction with other compounds .
安全和危害
未来方向
属性
IUPAC Name |
diphenylsilylidene(diphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Si2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLNWOAYQXBHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](=[Si](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403893 | |
| Record name | ACMC-1CCS8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16343-18-3 | |
| Record name | ACMC-1CCS8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-Tetraphenyldisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,1,2,2-Tetraphenyldisilane?
A1: 1,1,2,2-Tetraphenyldisilane is represented by the molecular formula C24H22Si2 and has a molecular weight of 366.61 g/mol. []
Q2: How is 1,1,2,2-Tetraphenyldisilane typically synthesized?
A2: A common synthesis route involves the coupling of diphenylsilane using diphenyltitanocene as a catalyst at elevated temperatures (110°C) for 24 hours in the absence of solvent. []
Q3: Are there alternative synthetic approaches to 1,1,2,2-Tetraphenyldisilane?
A3: Yes, 1,1,2,2-Tetraphenyldisilane can be synthesized through the reaction of [{Ni(dmpe)}(2)(μ-SiHPh(2))(2)] (dmpe = 1,2-bis(dimethylphosphino)ethane) with diphenylacetylene (PhC≡CPh). This reaction proceeds via Si-H bond addition to the alkyne followed by coupling of the resulting tertiary silyl ligands. []
Q4: What spectroscopic techniques are useful for characterizing 1,1,2,2-Tetraphenyldisilane?
A4: 1,1,2,2-Tetraphenyldisilane can be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 29Si), Infrared (IR) spectroscopy, and X-ray crystallography. []
Q5: How does 1,1,2,2-Tetraphenyldisilane act as a radical reducing agent?
A5: 1,1,2,2-Tetraphenyldisilane serves as a source of silyl radicals in the presence of radical initiators such as triethylborane (Et3B) or azobisisobutyronitrile (AIBN). These radicals can then abstract halogens, chalcogens, or xanthates from organic molecules, leading to the formation of new carbon-carbon bonds or reduction products. [, ]
Q6: Can you provide an example of 1,1,2,2-Tetraphenyldisilane's utility in organic synthesis?
A6: 1,1,2,2-Tetraphenyldisilane facilitates the synthesis of biaryls via intramolecular free radical ipso-substitution of N-(2-bromoaryl)arenesulfonamides. [, ]
Q7: Has 1,1,2,2-Tetraphenyldisilane been explored in materials science applications?
A7: Yes, studies have investigated the thermal properties of 1,1,2,2-Tetraphenyldisilane and its derivatives (e.g., 1,2-dimethyl-1,1,2,2-tetraphenyldisilane) for potential use in chemical vapor deposition processes to produce silicon carbide thin films. []
Q8: What insights does X-ray crystallography provide about the structure of 1,1,2,2-Tetraphenyldisilane?
A8: X-ray crystallography reveals key structural features such as the Si-Si bond length (2.35 Å) and Si-H bond length (0.97 Å) in 1,1,2,2-Tetraphenyldisilane. [] Studies on related disilanes with bulky substituents demonstrate that steric congestion can lead to lengthening of the Si-Si and Si-C bonds. []
Q9: Can the conformation of 1,1,2,2-Tetraphenyldisilane derivatives be influenced by substituents?
A9: Yes, the conformation of the C=C-Si-Si-C=C chain in 1,2-bis{(E)-1,2-diarylethenyl}-1,1,2,2-tetraphenyldisilane derivatives varies depending on the aryl substituents. For example, phenyl substituents result in a planar alignment with small Si-Si-C=C torsion angles, while other aryl groups lead to larger torsion angles and non-planar conformations. []
Q10: What is known about the stability of 1,1,2,2-Tetraphenyldisilane?
A10: 1,1,2,2-Tetraphenyldisilane is considered air-stable in its solid form. [] Further research may be needed to fully assess its stability under various conditions (e.g., light, moisture, temperature) relevant to specific applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B98811.png)



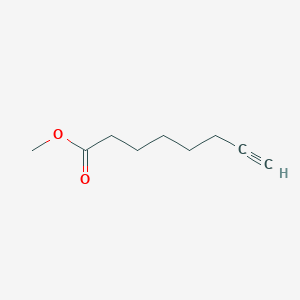

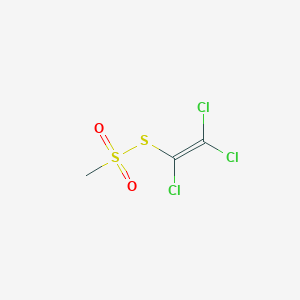
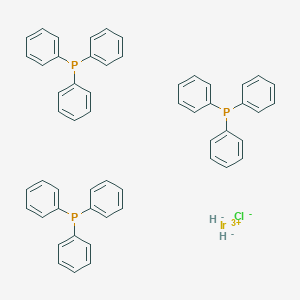

![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)

